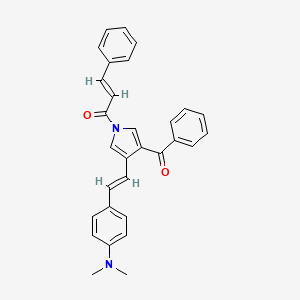
Ac-Ala-Met-Val-Gly-aThr-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Ac-Ala-Met-Val-Gly-aThr-OH is a synthetic peptide composed of the amino acids alanine, methionine, valine, glycine, and threonine. Peptides like this one are important in various biological processes and have applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as Ac-Ala-Met-Val-Gly-aThr-OH typically involves the stepwise addition of amino acids to a growing peptide chain. This process is known as solid-phase peptide synthesis (SPPS). The amino acids are protected at their reactive sites to prevent unwanted side reactions. The synthesis begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one, with each addition followed by deprotection and washing steps. The final peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis is often automated using peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Peptides like Ac-Ala-Met-Val-Gly-aThr-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific enzymes or chemical reagents for site-directed mutagenesis.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
Chemistry
Peptides like Ac-Ala-Met-Val-Gly-aThr-OH are used as model compounds in the study of peptide chemistry, including peptide bond formation and stability.
Biology
In biological research, synthetic peptides are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine
Peptides have therapeutic applications, including as drugs for treating diseases such as cancer, diabetes, and infectious diseases. They can also be used as vaccines and diagnostic agents.
Industry
In the industrial sector, peptides are used in the development of new materials, such as hydrogels and nanomaterials, and in the production of enzymes for various applications.
Mechanism of Action
The mechanism of action of peptides like Ac-Ala-Met-Val-Gly-aThr-OH depends on their specific sequence and structure. They can interact with specific molecular targets, such as enzymes, receptors, and other proteins, to modulate biological processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Ac-Ala-Met-Val-Gly-Thr-OH: Similar sequence but without the acetylated threonine.
Ac-Ala-Met-Val-Gly-Ser-OH: Similar sequence but with serine instead of threonine.
Ac-Ala-Met-Val-Gly-Cys-OH: Similar sequence but with cysteine instead of threonine.
Uniqueness
The presence of acetylated threonine (aThr) in Ac-Ala-Met-Val-Gly-aThr-OH can confer unique properties, such as increased stability or altered biological activity, compared to similar peptides without this modification.
Properties
Molecular Formula |
C21H37N5O8S |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C21H37N5O8S/c1-10(2)16(20(32)22-9-15(29)25-17(12(4)27)21(33)34)26-19(31)14(7-8-35-6)24-18(30)11(3)23-13(5)28/h10-12,14,16-17,27H,7-9H2,1-6H3,(H,22,32)(H,23,28)(H,24,30)(H,25,29)(H,26,31)(H,33,34)/t11-,12-,14-,16-,17-/m0/s1 |
InChI Key |
FCYFWPQIBYAJQT-FGBNXSKPSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)C)O |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


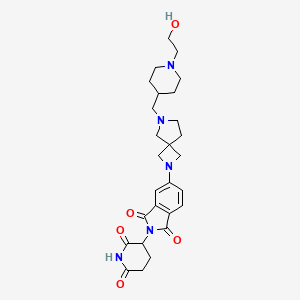

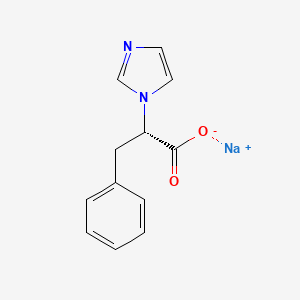
![Tetrasodium;5-amino-3-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380901.png)

![(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid](/img/structure/B12380903.png)
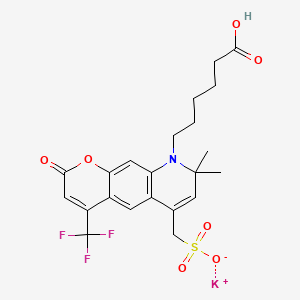

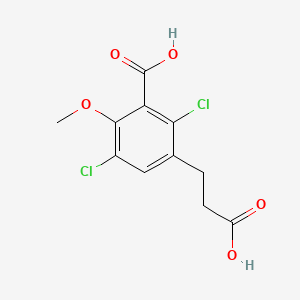
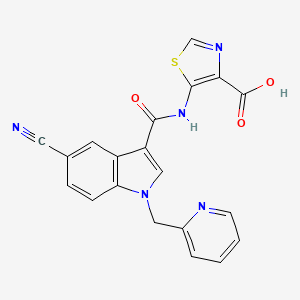
![(2S)-2-amino-4-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(3-carbamoylphenyl)prop-2-ynyl]amino]butanoic acid](/img/structure/B12380919.png)
![4-(1-cyanopyrrolidine-3-carbonyl)-N-[(4-ethynylphenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B12380922.png)

